RNF5 inhibitor Inh-2 RNF5 inhibitor Inh-2 Novel modulator of RNF5 downstream pathways, rescuing F508del-CFTR activity on human primary bronchial epithelia, decreasing ubiquitylation and increasing half-life of F508del-CFTR
RNF5 inhibitor Inh-2 is a modulator of RNF5 downstream pathways which rescues F508del-CFTR activity on human primary bronchial epithelia, thereby decreasing ubiquitylation and increasing half-life of F508del-CFTR.
Brand Name: Vulcanchem
CAS No.: 324579-65-9
VCID: VC0541538
InChI: InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3
SMILES: CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4
Molecular Formula: C23H20N4S
Molecular Weight: 384.5

RNF5 inhibitor Inh-2

CAS No.: 324579-65-9

Cat. No.: VC0541538

Molecular Formula: C23H20N4S

Molecular Weight: 384.5

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

RNF5 inhibitor Inh-2 - 324579-65-9

Specification

CAS No. 324579-65-9
Molecular Formula C23H20N4S
Molecular Weight 384.5
IUPAC Name N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide
Standard InChI InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3
Standard InChI Key FYZFQLYZABRFAZ-KUXGFVDGSA-N
SMILES CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Properties and Structure

RNF5 inhibitor Inh-2 possesses distinct chemical properties that contribute to its biological activity and pharmaceutical potential. Understanding these properties is essential for further development and optimization of this compound.

Chemical Identity and Physical Properties

Inh-2 is formally known by its chemical name N-(4-benzyl-3-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide . The compound has a molecular weight of 384.50 g/mol and a molecular formula of C23H20N4S . This well-defined chemical structure contains a 1,2,4-thiadiazole core, which is crucial for its RNF5 inhibitory activity.

Table 1: Chemical Properties of RNF5 Inhibitor Inh-2

PropertyValue
Chemical NameN-(4-benzyl-3-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide
CAS Number324579-65-9
Molecular Weight384.50 g/mol
Molecular FormulaC23H20N4S
InChIKeyFYZFQLYZABRFAZ-KUXGFVDGSA-N
AppearanceSolid Powder
Purity≥98%

Structural Features and Binding Characteristics

The proposed binding mode of Inh-2 to RNF5, based on docking simulations, reveals several key interactions: (1) a hydrogen bond between the amidine portion of Inh-2 and ARG73 of RNF5; (2) π-π interactions between the thiadiazolidine and phenyl ring B of Inh-2 with TRP48 and HIS52 of RNF5; and (3) various hydrophobic interactions . These structural interactions provide valuable insights into how Inh-2 achieves its selectivity and potency as an RNF5 inhibitor. Nuclear magnetic resonance (NMR) studies have confirmed direct binding between Inh-2 and recombinant RNF5 protein, validating RNF5 as the molecular target responsible for the observed cellular activity .

Discovery and Development

The development of RNF5 inhibitor Inh-2 represents an innovative approach to addressing challenging therapeutic targets through computational and experimental methods.

Computational Approaches in Identification

The discovery of Inh-2 involved sophisticated computational techniques to overcome the lack of available crystal structures for human RNF5. Researchers employed a dual strategy: first, generating a homology model of the RNF5 RING domain to enable virtual screening based on ligand docking; and second, utilizing molecular fingerprinting to select a diverse set of candidate compounds . This approach successfully identified the 1,2,4-thiadiazole derivative Inh-2 as a promising RNF5 inhibitor candidate, which was subsequently validated through experimental testing . The computational methods employed were particularly valuable given that human RNF5 presented a challenging target with no structures available in the Protein Data Bank (PDB) and very low identity with similar proteins for homology modeling .

Validation and Optimization

Following its computational identification, Inh-2 underwent rigorous experimental validation to confirm its activity against RNF5. The compound demonstrated significant F508del-CFTR rescue in CFBE41o- cells with an EC50 of 2.6 μM in high-throughput screening assays utilizing a halide-sensitive yellow fluorescent protein (HS-YFP) . This validation process also revealed that small structural modifications could dramatically alter the activity profile of Inh-2 analogs, with some derivatives (like analog-1) showing activation rather than inhibition of RNF5 . These findings emphasized the importance of precise structural tuning to maintain desired inhibitory activity and led to further structure-activity relationship (SAR) studies to optimize the 1,2,4-thiadiazolylidene scaffold.

Mechanism of Action

Understanding how RNF5 inhibitor Inh-2 works at the molecular level provides crucial insights into its therapeutic potential and guides further optimization efforts.

RNF5 Inhibition

Inh-2 functions primarily by inhibiting the ubiquitin ligase activity of RNF5, which normally promotes the ubiquitination and subsequent degradation of target proteins . By binding directly to the RING domain of RNF5, Inh-2 interferes with its ability to facilitate the transfer of ubiquitin to substrate proteins, thereby preventing their targeting for proteasomal degradation . In the context of cystic fibrosis, this inhibition is particularly significant as it blocks the RNF5-mediated degradation of F508del-CFTR, allowing more of the mutant protein to reach the cell surface and function as a chloride channel .

Effects on Cellular Pathways

Beyond its direct inhibition of RNF5, Inh-2 influences several downstream cellular pathways. Treatment with Inh-2 has been shown to decrease ubiquitination and increase the half-life of F508del-CFTR, confirming its mechanism of action through RNF5 inhibition . Additionally, Inh-2 exhibits effects on autophagy, similar to what has been observed with RNF5 silencing . This suggests that Inh-2 may have broader effects on cellular quality control systems that could contribute to its therapeutic potential beyond simply stabilizing F508del-CFTR.

Applications in Cystic Fibrosis Research

The primary therapeutic application of RNF5 inhibitor Inh-2 has been in the field of cystic fibrosis, where it shows promising potential for addressing the protein folding defects associated with the disease.

Structure-Activity Relationships and Analogs

The development of improved RNF5 inhibitors based on the Inh-2 scaffold has been an active area of research, yielding important insights into structure-activity relationships.

Key Structural Features for Activity

Studies exploring the structure-activity relationships of the 1,2,4-thiadiazolylidene scaffold have identified several key structural features important for RNF5 inhibitory activity. The precise arrangement of the thiadiazole core and the nature of substituents on the benzyl and phenyl rings significantly influence both binding affinity and biological activity . Small modifications to the structure of Inh-2 can dramatically alter its activity profile, with some analogs even shifting from RNF5 inhibition to activation . This high sensitivity to structural changes highlights the importance of careful medicinal chemistry optimization in developing improved RNF5 inhibitors.

Enhanced Analogs

Building upon the Inh-2 scaffold, researchers have developed a series of analogs with improved properties. Notably, compound 16 has emerged as a particularly promising derivative, showing greater F508del-CFTR corrector activity than Inh-2, along with good tolerability and no toxic side effects . Like Inh-2, compound 16 increases basal levels of autophagy, consistent with the effects observed with RNF5 silencing . The improved efficacy of compound 16 validates the 1,2,4-thiadiazolylidene scaffold as a promising foundation for developing novel RNF5 inhibitors with enhanced potency and drug-like properties.

Table 2: Comparison of Inh-2 with Key Analogs

CompoundRelative ActivityKey FeaturesAdvantages
Inh-2BaselineOriginal 1,2,4-thiadiazol-5-ylidene scaffoldFirst validated RNF5 inhibitor
Compound 16EnhancedModified 1,2,4-thiadiazolylidene structureGreater F508del-CFTR corrector activity, good tolerability
Analog-1Different mechanismClose structural analog of Inh-2Acts as RNF5 activator rather than inhibitor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator